molecular formula C13H21NO3S B2484038 N-(sec-butyl)-4-methoxy-2,3-dimethylbenzenesulfonamide CAS No. 886124-46-5

N-(sec-butyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

Cat. No. B2484038
CAS RN: 886124-46-5
M. Wt: 271.38
InChI Key: YRBPZGMZYOXJND-UHFFFAOYSA-N
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Description

“N-(sec-butyl)-4-methoxy-2,3-dimethylbenzenesulfonamide” is an organic compound. The “sec-butyl” part refers to a secondary butyl group, which is a four-carbon alkyl radical . The “4-methoxy-2,3-dimethylbenzenesulfonamide” part suggests the presence of a benzene ring with methoxy (OCH3), dimethyl (two CH3 groups), and sulfonamide (SO2NH2) substituents.


Molecular Structure Analysis

The molecular structure would likely be complex due to the presence of multiple functional groups. The benzene ring would provide a planar, aromatic core, with the various substituents adding to the complexity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the benzene ring might undergo electrophilic aromatic substitution, and the methoxy group could potentially be demethylated .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its precise molecular structure. For example, the presence of the polar sulfonamide group and nonpolar sec-butyl group could give the compound both polar and nonpolar characteristics .

properties

IUPAC Name

N-butan-2-yl-4-methoxy-2,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-6-9(2)14-18(15,16)13-8-7-12(17-5)10(3)11(13)4/h7-9,14H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBPZGMZYOXJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=C(C(=C(C=C1)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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